(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid” is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate and methyltetrahydrofuran. The reaction system is cooled to -15 °C, and isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system. The internal temperature is controlled to not exceed -10 °C, and the reaction is kept at a low temperature for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C7H6BF3O3 . The molecular weight is 205.93 g/mol . The InChI Key is HUOFUOCSQCYFPW-UHFFFAOYSA-N . The SMILES string is OB(O)C1=CC=C(OC(F)(F)F)C=C1 .Physical and Chemical Properties Analysis
This compound is a white to beige crystalline powder . It has a melting point of 123°C to 127°C . The assay percent range is 97.5% min. (HPLC) .Scientific Research Applications
Chemical Sensing
One significant application of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid and related boronic acids is in chemical sensing. For instance, research has demonstrated the use of boronic acids in the colorimetric sensing of fluoride ions in water/chloroform mixtures. This application relies on the interaction between boronic acids and fluoride ions, which causes a significant color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
Material Science
In material science, derivatives of phenylboronic acid have been used in synthesizing high glass-transition temperature polymers. These polymers exhibit remarkable thermal stability and solubility in a range of organic solvents, making them applicable in fields like optical materials and high-performance thermoplastics (Huang et al., 2007).
Lewis Acidity and Structural Behavior
The Lewis acidity and structural behavior of fluorinated phenylboronic compounds, including this compound, are of particular interest in research. Fluorine substituents influence the properties of these compounds, affecting their acidity, hydrolytic stability, and spectroscopic properties (Gozdalik, Adamczyk-Woźniak & Sporzyński, 2017).
Fluorescence Quenching Studies
Boronic acid derivatives are also studied for their role in fluorescence quenching. Research in this area explores how the interaction of boronic acids with different chemicals can affect fluorescence properties, which has implications for developing new sensing technologies (Geethanjali et al., 2015).
Polymer Chemistry
Additionally, phenylboronic acids, including fluorinated derivatives, are key in developing novel polymers with unique properties such as high thermal stability and transparency. These materials are promising for applications in areas like electronics and optics due to their unique optical and thermal characteristics (Banerjee & Maier, 1999).
Safety and Hazards
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, call a poison center or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in organic synthesis and pharmaceutical intermediate . They are known to interact with various biological targets depending on the specific structure of the compound .
Mode of Action
Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling . This reaction can lead to the formation of biologically active molecules, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound is described as a crystalline powder , which suggests it could be administered orally or intravenously. Its safety data indicates that it may cause respiratory irritation and is harmful if swallowed , which could impact its bioavailability and route of administration.
Result of Action
As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules , potentially resulting in diverse molecular and cellular effects.
Action Environment
The suzuki-miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. The boronic acid group in this compound can interact with serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, the compound can form complexes with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and diagnostic tools .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in cell biology and medicine. This compound can influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it can inhibit proteases that play a role in cell signaling, thereby affecting downstream signaling events. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can be used to study enzyme function and develop inhibitors for therapeutic purposes. Additionally, the compound can bind to hydroxyl-containing molecules, forming stable complexes that can be used in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to inhibit enzyme activity or modulate cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Studies in animal models have identified threshold doses at which the compound transitions from being therapeutically beneficial to potentially harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize the boronic acid group, leading to the formation of various metabolites. These metabolic pathways can affect the overall activity and efficacy of the compound in biological systems. Additionally, the compound can influence metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, particularly in the context of enzyme inhibition and molecular recognition .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity and function, particularly in the context of enzyme inhibition and molecular recognition. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other subcellular compartments, where it exerts its biochemical effects .
Properties
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-8-3-6(1-2-7(8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWSORCGTWHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)COCC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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